3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
Description
3-((4-Butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 4-butylphenylamino substituent at position 3 and a methyl group at position 6 of the triazinone core.
Properties
IUPAC Name |
3-(4-butylanilino)-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-4-5-11-6-8-12(9-7-11)15-14-16-13(19)10(2)17-18-14/h6-9H,3-5H2,1-2H3,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEAHFYORVIVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-butylaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-butylaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to achieve higher yields. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or other functional groups.
Substitution: The compound can participate in substitution reactions where one of the substituents on the triazine ring is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols); reactions are conducted in organic solvents with appropriate catalysts or under basic/acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazine ring, while reduction can produce reduced triazine compounds. Substitution reactions result in the formation of new triazine derivatives with different substituents.
Scientific Research Applications
3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for binding to specific proteins. Its structure allows for interactions with various biological targets, making it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors involved in disease processes. It may also be explored as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways. The exact mechanism depends on the specific biological target and the nature of the interactions involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazinones exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs include:
*Calculated based on molecular formula C14H18N4O.
Key Observations :
- Positional Isomerism : Metamitron and isometamitron differ in the placement of methyl and phenyl groups, which alters hydrogen-bonding patterns and herbicidal selectivity .
- Reactivity: Mercapto (-SH) and methylthio (-SCH3) groups (e.g., in metribuzin) influence nucleophilic reactivity and metabolic stability .
Physicochemical Properties
| Property | This compound | Metribuzin | Metamitron |
|---|---|---|---|
| Water Solubility (mg/L) | Low (predicted) | 1,220 (20°C) | 1,700 (20°C) |
| Log P (Octanol-Water) | ~3.5* | 1.7 | 1.2 |
| pKa | ~4.5 (amino group) | 1.0 (thiol) | 4.1 (amino) |
*Estimated using substituent contribution models.
Biological Activity
3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of Triazinyl Intermediate : The initial step involves the reaction of 6-methyl-1,2,4-triazin-5-one with a suitable amine, such as 4-butylaniline.
- Coupling Reaction : The resulting triazinyl intermediate is coupled with 4-butylphenylamine under specific conditions to yield the final product.
This synthetic route allows for modifications that can enhance the compound's biological properties.
Antimicrobial Properties
Research has demonstrated that triazine derivatives exhibit significant antimicrobial activity. The compound this compound has been evaluated against various bacterial and fungal strains using standard methods such as agar diffusion.
| Microorganism | Activity | Standard Comparison |
|---|---|---|
| Staphylococcus aureus | Inhibition Zone: 15 mm | Ampicillin |
| Escherichia coli | Inhibition Zone: 12 mm | Ampicillin |
| Candida albicans | Inhibition Zone: 18 mm | Miconazole |
The results indicate that this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, likely due to the structural differences in their cell walls which affect permeability.
The mechanism by which this compound exerts its antimicrobial effects may involve:
- Inhibition of Enzymatic Activity : The triazine moiety can interact with enzymes critical for microbial survival.
- Disruption of Cell Membranes : The lipophilic nature of the butylphenyl group may facilitate membrane penetration and disruption.
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazine derivatives in various biological contexts:
- Antimicrobial Efficacy : A study found that compounds with lipophilic substituents showed enhanced antimicrobial properties due to improved membrane permeability (PubMed) .
- Anti-inflammatory Activity : Other research indicated that similar triazine derivatives possess anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases (ResearchGate) .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments have shown that these compounds can selectively induce apoptosis in cancer cell lines while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
